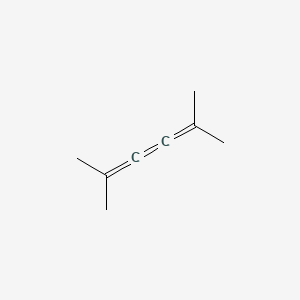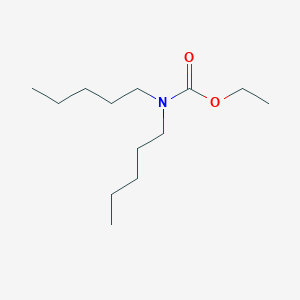
Ethyl dipentylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl dipentylcarbamate is an organic compound belonging to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various industrial and pharmaceutical applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ethyl dipentylcarbamate can be synthesized through the reaction of dipentylamine with ethyl chloroformate. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction can be represented as follows:
Dipentylamine+Ethyl chloroformate→Ethyl dipentylcarbamate+HCl
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl dipentylcarbamate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form dipentylamine and ethyl alcohol.
Oxidation: Under oxidative conditions, this compound can be converted to its corresponding carbamic acid derivative.
Substitution: this compound can undergo nucleophilic substitution reactions where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed:
Hydrolysis: Dipentylamine and ethyl alcohol.
Oxidation: Carbamic acid derivative.
Substitution: Various substituted carbamates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl dipentylcarbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of other carbamate derivatives.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.
Medicine: Investigated for its potential use as a pharmaceutical intermediate and in drug design.
Industry: Utilized in the production of pesticides, fungicides, and herbicides due to its stability and effectiveness.
Wirkmechanismus
The mechanism of action of ethyl dipentylcarbamate involves its interaction with specific molecular targets. It can inhibit certain enzymes by forming stable carbamate-enzyme complexes. This inhibition can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context in which this compound is used.
Vergleich Mit ähnlichen Verbindungen
- Ethyl diphenylcarbamate
- Methyl carbamate
- Propyl carbamate
Comparison: Ethyl dipentylcarbamate is unique due to its specific alkyl chain length, which influences its chemical properties and reactivity. Compared to ethyl diphenylcarbamate, this compound has different solubility and stability characteristics. Methyl and propyl carbamates have shorter alkyl chains, resulting in different physical and chemical properties.
Eigenschaften
CAS-Nummer |
5465-92-9 |
|---|---|
Molekularformel |
C13H27NO2 |
Molekulargewicht |
229.36 g/mol |
IUPAC-Name |
ethyl N,N-dipentylcarbamate |
InChI |
InChI=1S/C13H27NO2/c1-4-7-9-11-14(12-10-8-5-2)13(15)16-6-3/h4-12H2,1-3H3 |
InChI-Schlüssel |
CASZBYBIFZEQFA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCN(CCCCC)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


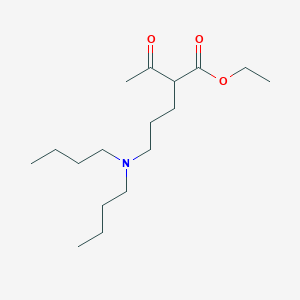
![[4-(Methylsulfonyl)phenyl]arsonous acid](/img/structure/B14740164.png)
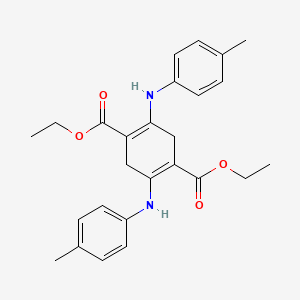

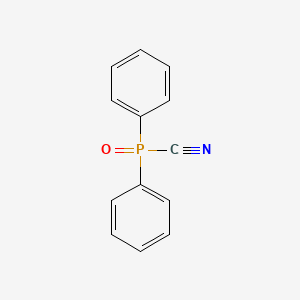
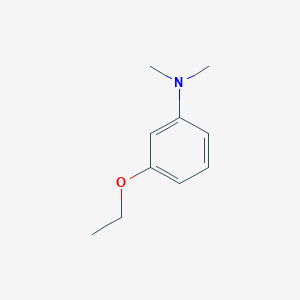
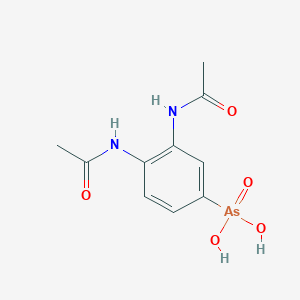
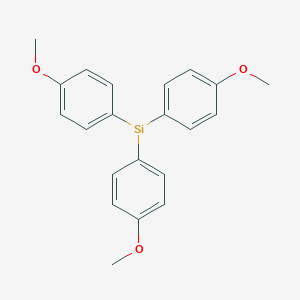

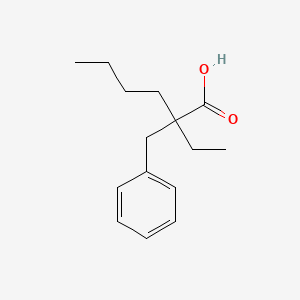

![Propyl 2-[3-[(5-nitrofuran-2-yl)methylideneamino]-2,5-dioxoimidazolidin-1-yl]acetate](/img/structure/B14740231.png)
